molecular formula C11H15NO B8646168 3-Methylbutyl 3-pyridyl ketone

3-Methylbutyl 3-pyridyl ketone

Cat. No. B8646168
M. Wt: 177.24 g/mol
InChI Key: DEJYQLHAPDYDJK-UHFFFAOYSA-N
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Patent
US05000946

Procedure details

A solution of 3-cyanopyridine (26.0 g, 0.25 mole) in dry diethyl ether (200 ml) was added dropwise over the hour to the Grignard reagent prepared from 1-bromo-3-methyl butane (40.7 g, 0.27 mole) and magensium (6.8 g, 0.26 mole) in dry diethyl ether (50 ml) under nitrogen. The mixture was heated at 35°C. for eight hours, cooled to room temperature, and diluted with cold saturated aqueous ammonium chloride solution (200 ml) followed by concentrated hydrochloric acid (50 ml). The mixture was stirred for five hours, the ether layer separated, and the aqeuous layer boiled for two hours. The aqueous layer was neutralised to pH9 with aqueous sodium hydroxide solution and extracted with diethyl ether (3×100 ml. The organic phase was dried (magnesium sulphate), concentrated under reduced pressure and distilled to give 3-methylbutyl 3-pyridyl ketone.
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#N.Br[CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13].Cl.C([O:18]CC)C>[Cl-].[NH4+]>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:1]([CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[O:18])[CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
40.7 g
Type
reactant
Smiles
BrCCC(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the ether layer separated
WAIT
Type
WAIT
Details
the aqeuous layer boiled for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)CCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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